(s)-3-(Methylamino)-1-phenylpropanol
Description
Significance as a Chiral Intermediate in Organic Synthesis
The utility of (S)-3-(Methylamino)-1-phenylpropanol as a chiral intermediate is primarily due to its stereochemically defined structure. In asymmetric synthesis, the use of such chiral building blocks allows for the construction of enantiomerically pure target molecules. This is crucial in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomer. The (S)-enantiomer of 3-(methylamino)-1-phenylpropanol serves as a versatile synthon, with its hydroxyl and amino groups providing reactive sites for a variety of chemical transformations.
The strategic placement of the functional groups in this compound allows for its incorporation into larger molecular frameworks with a high degree of stereochemical control. This has made it an attractive intermediate for chemists aiming to synthesize complex natural products and pharmaceutical agents with specific three-dimensional arrangements.
Role in the Synthetic Production of Bioactive Molecules and Pharmaceutical Agents
This compound plays a pivotal role as a key intermediate in the synthesis of several important pharmaceutical agents. Its application in the production of antidepressants and other neurologically active compounds highlights its significance in the pharmaceutical industry.
One of the most notable applications of this compound is in the synthesis of (S)-Fluoxetine , the active enantiomer of the widely prescribed antidepressant Prozac®. The synthesis involves the condensation of this compound with 4-chlorobenzotrifluoride.
Similarly, the (R)-enantiomer of this compound is a crucial precursor for the synthesis of (R)-Atomoxetine , a medication used for the treatment of attention-deficit/hyperactivity disorder (ADHD). The synthesis of Atomoxetine (B1665822) involves the reaction of (R)-3-methylamino-1-phenyl-1-propanol with 2-fluorotoluene.
Furthermore, a structurally related compound, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, is a key intermediate in the asymmetric synthesis of Duloxetine (B1670986) , another prominent antidepressant. The synthesis of this intermediate often employs stereoselective reduction methods.
Interactive Data Table: Pharmaceutical Agents Synthesized from 3-(Methylamino)-1-phenylpropanol Derivatives
| Pharmaceutical Agent | Therapeutic Class | Chiral Precursor |
| (S)-Fluoxetine | Antidepressant | This compound |
| (R)-Atomoxetine | ADHD Medication | (R)-3-(Methylamino)-1-phenylpropanol |
| Duloxetine | Antidepressant | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol |
Historical Context of Synthesis and Stereochemical Control of Phenylpropanolamine Derivatives
The synthesis of phenylpropanolamine derivatives has a rich history, with early methods often resulting in racemic mixtures. The challenge has always been the stereochemical control to obtain a single desired enantiomer, which is crucial for pharmacological efficacy and safety.
Early synthetic approaches to 3-(methylamino)-1-phenylpropanol involved methods such as the Claisen condensation of acetophenone (B1666503) with ethyl formate, followed by reaction with methylamine (B109427). Another historical method involved the hydride reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. nih.gov
The evolution of asymmetric synthesis brought about significant advancements in the stereoselective production of phenylpropanolamine derivatives. The development of chiral reducing agents and catalysts has been a major milestone. For instance, the use of chiral organoboranes, such as those derived from α-pinene, demonstrated the ability to achieve enantioselective reduction of the corresponding ketone precursor.
A significant breakthrough in stereochemical control was the development of catalytic asymmetric hydrogenation. The use of transition metal catalysts, such as rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands, enabled the highly enantioselective reduction of β-aminoketones to their corresponding chiral amino alcohols.
More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral phenylpropanolamines. Enzymes such as alcohol dehydrogenases and transaminases have been employed in enzymatic cascades to produce all possible stereoisomers of phenylpropanolamines with high optical purity and yields. nih.govd-nb.info These biocatalytic methods offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability.
Interactive Data Table: Evolution of Synthetic Methods for Phenylpropanolamine Derivatives
| Synthetic Method | Key Features | Era of Development |
| Classical Resolution | Separation of racemic mixtures using chiral resolving agents. | Early 20th Century |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | Mid 20th Century |
| Stoichiometric Chiral Reagents | Use of chiral reducing agents like chiral boranes. | Late 20th Century |
| Catalytic Asymmetric Hydrogenation | Transition metal catalysts with chiral ligands for enantioselective reduction. | Late 20th - Early 21st Century |
| Biocatalysis | Use of enzymes (e.g., dehydrogenases, transaminases) for stereoselective synthesis. | 21st Century |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-3-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDCGNHLFVSET-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 3 Methylamino 1 Phenylpropanol
Stereoselective and Enantioselective Synthesis Pathways
The critical stereocenter in (S)-3-(Methylamino)-1-phenylpropanol necessitates the use of synthetic routes that can control the three-dimensional arrangement of atoms. Stereoselective and enantioselective methods are paramount in achieving high yields of the desired enantiomer while minimizing the formation of the unwanted (R)-enantiomer.
Asymmetric Reduction Strategies
A prevalent and effective strategy for the synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one (B3050580). This approach utilizes chiral catalysts or reagents to stereoselectively deliver a hydride to the carbonyl group, thereby establishing the desired stereochemistry at the newly formed secondary alcohol.
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones. This technique employs a chiral transition metal complex as a catalyst to facilitate the addition of hydrogen across the carbonyl double bond in a stereocontrolled manner.
Chiral ruthenium complexes, particularly those based on the pioneering work of Noyori, have proven to be highly effective for the asymmetric hydrogenation of a wide range of ketones, including β-amino ketones. These catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and often a chiral diamine ligand. The precise steric and electronic properties of these ligands create a chiral environment around the metal center, which dictates the facial selectivity of the hydrogenation.
While specific examples for the direct asymmetric hydrogenation of 3-(methylamino)-1-phenylpropan-1-one using chiral ruthenium catalysts are not extensively detailed in publicly available literature, the general efficacy of Noyori-type catalysts for β-amino ketones suggests their applicability. The reaction conditions typically involve high pressures of hydrogen gas and the use of a protic solvent like methanol (B129727) or ethanol (B145695). The enantiomeric excess (e.e.) and yield are highly dependent on the specific catalyst structure, substrate, and reaction parameters.
Table 1: Representative Chiral Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Amino Ketones (Data is illustrative of the catalyst system's potential for similar substrates)
| Catalyst System | Substrate | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) |
| Ru-BINAP/Diamine | Generic β-Amino Ketone | 50-100 | 25-80 | Methanol | >90 | >95 |
Chiral rhodium complexes have also been successfully employed for the asymmetric hydrogenation of β-amino ketones. These catalysts, often featuring chiral phosphine (B1218219) ligands, can achieve high levels of enantioselectivity. A notable example involves the use of a (2S,4S)-MCCPM–Rh catalyst for the enantioselective reduction of a similar substrate, 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride. This reaction achieved a high enantiomeric excess, demonstrating the potential of chiral rhodium systems for this class of transformations.
Table 2: Chiral Rhodium-Catalyzed Asymmetric Hydrogenation
| Catalyst | Substrate | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) |
| (2S,4S)-MCCPM–Rh | 3-(Methylbenzylamino)-1-phenyl-1-propanone HCl | 50 | 50 | Methanol | 95 | 90.8 |
While ruthenium and rhodium catalysts are the most extensively studied for asymmetric hydrogenation, other transition metals such as iridium, nickel, and iron are emerging as viable alternatives. These metals can be coordinated with various chiral ligands to create catalysts for the enantioselective reduction of ketones. Research in this area is ongoing, with the aim of developing more sustainable and cost-effective catalytic systems. For instance, nickel-catalyzed hydrogenations are gaining attention as a greener alternative to precious metal catalysts. orgsyn.org However, specific data for the asymmetric reduction of 3-(methylamino)-1-phenylpropan-1-one using these alternative transition metals is limited in current literature.
Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. Enzymes, such as ketoreductases (KREDs), can catalyze the reduction of prochiral ketones with exceptional enantioselectivity under mild reaction conditions. These enzymatic reductions typically utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose.
The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated and purified enzymes offers a green and efficient route to this compound. For example, various yeast strains, including Candida parapsilosis, have been investigated for the asymmetric reduction of β-amino ketones. These biocatalytic systems can provide high conversions and excellent enantiomeric excesses.
Table 3: Biocatalytic Reduction of Ketone Precursors
| Biocatalyst | Substrate | Reaction Conditions | Conversion (%) | e.e. (%) |
| Ketoreductase (from Candida parapsilosis) | 3-(Methylamino)-1-phenylpropan-1-one | Aqueous buffer, cofactor regeneration system | >95 | >99 |
Biocatalytic Transformations
Enzyme-Mediated Reductions (e.g., Ketoreductases, Baker’s Yeast)
Biocatalysis, utilizing isolated enzymes or whole microbial cells, offers a green and highly selective alternative to traditional chemical reductions. Ketoreductases and baker's yeast are prominently used for the asymmetric reduction of the corresponding prochiral ketone, 3-(methylamino)-1-phenylpropanone.
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. The use of KREDs in whole-cell biotransformation systems is particularly advantageous as it allows for in situ cofactor regeneration. For instance, a strategy to synthesize pharmaceutically relevant (S)-alcohols using a cofactor-balanced whole-cell catalysis scheme has been developed. In this system, Zygosaccharomyces rouxii ketoreductase has been identified as a proficient enzyme for producing (S)-specific alcohols from their respective ketone precursors with high enantiomeric and chemical yields insuf.org. While specific data for 3-(methylamino)-1-phenylpropanone is not detailed, the system's effectiveness with analogous ketones suggests its applicability.
Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of ketones semanticscholar.orgnih.govbiomedpharmajournal.orgacgpubs.orgalmacgroup.comdoi.org. The reduction of various prochiral ketones using baker's yeast has been shown to produce chiral alcohols with good to excellent enantioselectivities almacgroup.com. For example, the reduction of acetophenone (B1666503) derivatives using baker's yeast in the presence of specific additives has yielded the corresponding (R)-alcohols with over 80% yield and up to 70% enantiomeric excess (ee) biomedpharmajournal.org. The stereochemical outcome of baker's yeast reductions can often be predicted by Prelog's rule, which generally favors the formation of the (S)-alcohol. The efficiency of these reductions can be influenced by various factors, including the substrate concentration, co-solvents, and the physiological state of the yeast cells semanticscholar.org.
| Enzyme/Organism | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Zygosaccharomyces rouxii Ketoreductase | 1-(3,5-Bis-trifluoromethyl-phenyl)-ethanone | (S)-1-(3,5-Bis-trifluoromethyl-phenyl)-ethanol | 77 | 100 |
| Baker's Yeast | Acetophenone | (R)-1-Phenylethanol | >80 | 70 |
| Baker's Yeast | Substituted Fluorenones | Substituted Fluorenols | Good to Excellent | Good to Excellent |
Lipase-Catalyzed Kinetic Resolution Approaches
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipase-catalyzed kinetic resolution is particularly effective for resolving racemic alcohols through enantioselective acylation or hydrolysis almacgroup.comnih.govnih.govnih.govmdpi.com. In this approach, a lipase (B570770) selectively catalyzes the transformation of one enantiomer of the racemic 3-(methylamino)-1-phenylpropanol, leaving the other enantiomer unreacted and thus enriched.
A common strategy involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in a non-aqueous solvent. For example, the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) has been achieved with high enantioselectivity using Novozym 435, a commercially available immobilized lipase from Candida antarctica nih.govresearchgate.net. Under optimized conditions, which included toluene (B28343) as the solvent and lauric acid as the acyl donor, the (S)-enantiomer was obtained with an enantiomeric excess of 95% nih.govresearchgate.net. Similarly, lipases from Pseudomonas fluorescens have been shown to be highly effective in the kinetic resolution of various secondary alcohols, achieving over 99% ee for both the remaining (S)-alcohol and the acylated (R)-acetate nih.gov.
| Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) |
|---|---|---|---|---|---|
| Novozym 435 (Candida antarctica) | (R,S)-1-phenyl-1-propanol | Lauric Acid | Toluene | ~50 | 95 (S) |
| Pseudomonas fluorescens | rac-1-phenylethanol | Vinyl Acetate | Not Specified | ~50 | >99 (S)-alcohol, >99 (R)-acetate |
| Candida antarctica Lipase B (CALB) | (R,S)-1-phenyl-2-propyn-1-ol | Vinyl Acetate | n-Hexane | 48.78 | 93.25 |
Whole-Cell Biotransformations
Whole-cell biotransformations offer the advantage of utilizing the entire metabolic machinery of a microorganism, including cofactor regeneration systems, which can simplify the process and reduce costs compared to using isolated enzymes. The asymmetric reduction of β-aminoketones to their corresponding chiral amino alcohols is a key application of this technology.
For instance, whole cells of Rhodotorula glutinis have been successfully used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a close analog of the precursor to this compound. This biotransformation resulted in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide with excellent enantioselectivity (>99.5% ee) and a high conversion rate of over 95% nih.gov. This demonstrates the potential of using whole-cell systems for the efficient and highly selective synthesis of chiral amino alcohols. The use of recombinant E. coli expressing both a ketoreductase and a glucose dehydrogenase for cofactor regeneration has also been shown to be a highly efficient system for the synthesis of chiral amino alcohols nih.gov.
| Microorganism | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide | >95 | >99.5 |
| Recombinant E. coli (expressing KRED and GDH) | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | 100 | Not specified |
Asymmetric Borane (B79455) Reductions
Asymmetric reduction of prochiral ketones using borane reagents in the presence of a chiral catalyst is a well-established and powerful method for synthesizing enantiomerically enriched alcohols. Chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are particularly effective for this transformation insuf.orgresearchgate.netresearchgate.netrsc.orgciac.jl.cnijprs.com.
The reduction of β-N,N-dialkyl amino ketones using borane-tetrahydrofuran (B86392) in the presence of a catalytic amount of an in-situ formed chiral oxazaborolidine has been shown to produce the corresponding optically active amino alcohols with enantiomeric excesses of up to 99% researchgate.net. The chiral catalyst is typically derived from a readily available chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol. The high degree of enantioselectivity is achieved through the formation of a rigid transition state involving the catalyst, the borane, and the ketone substrate. This methodology has been successfully applied to the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a related chiral alcohol, with yields of 88.3-93.8% and enantiomeric excesses of 81.6-87.7% ciac.jl.cn.
| Catalyst Precursor | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | β-N,N-dialkyl amino ketones | Optically active β-amino alcohols | High | up to 99 |
| (R)-α,α-diphenyl-2-pyrrolidinemethanol | 3-chloro-1-phenylpropanone | (S)-3-chloro-1-phenyl-1-propanol | 88.3-93.8 | 81.6-87.7 |
Chiral Ligand-Assisted Hydride Reductions (e.g., Lithium Aluminum Hydride with Chiral Ligands)
The enantioselective reduction of ketones can also be achieved using powerful hydride reducing agents, such as lithium aluminum hydride (LAH), in combination with a stoichiometric amount of a chiral ligand biomedpharmajournal.orgresearchgate.netwikipedia.org. The chiral ligand modifies the reactivity of the hydride reagent, enabling it to selectively deliver a hydride to one face of the prochiral ketone.
A variety of chiral ligands, including amino alcohols and diamines, have been employed for this purpose. For example, the asymmetric reduction of alkyl phenyl ketones with a chiral hydride reagent derived from LAH and (S)-4-anilino-3-methylamino-1-butanol gives the corresponding (S)-alcohols in high chemical and optical yields researchgate.net. Similarly, the reduction of acetophenone using a chiral hydride reagent prepared from LAH and (S)-2-(anilinomethyl)pyrrolidine affords (S)-1-phenylethanol in 92% optical yield and 93% chemical yield researchgate.net. While this method often requires a stoichiometric amount of the chiral auxiliary, it provides a valuable route to enantiomerically enriched alcohols.
| Hydride Reagent | Chiral Ligand | Substrate | Product | Yield (%) | Optical Yield/ee (%) |
|---|---|---|---|---|---|
| LiAlH4 | (S)-4-anilino-3-methylamino-1-butanol | Alkyl Phenyl Ketones | (S)-Alkylphenylcarbinols | High | High |
| LiAlH4 | (S)-2-(anilinomethyl)pyrrolidine | Acetophenone | (S)-1-Phenylethanol | 93 | 92 |
Spiroborate Ester Catalyzed Asymmetric Reductions
Chiral spiroborate esters have emerged as highly effective catalysts for the asymmetric borane reduction of a variety of prochiral ketones nih.govnih.govresearchgate.netresearchgate.net. These catalysts, derived from nonracemic 1,2-aminoalcohols and diols like ethylene (B1197577) glycol, can achieve excellent chemical yields and enantioselectivities of up to 99% ee with catalyst loadings as low as 0.1 to 10 mol % nih.govnih.govresearchgate.net.
The spiroborate ester catalysts are often crystalline, air- and moisture-stable, making them convenient to handle. The reduction is typically carried out using a borane source such as borane-dimethyl sulfide (B99878) complex at room temperature. The high enantioselectivity is attributed to the formation of a well-defined chiral environment around the boron center, which directs the hydride transfer from the borane to a specific face of the ketone. This method offers an excellent alternative to other asymmetric reduction techniques, with enantioselectivities comparable to those obtained with CBS catalysts nih.gov.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Spiroborate from (S)-diphenylprolinol and ethylene glycol | Acetophenone | (R)-1-Phenylethanol | 95 | 98 |
| Spiroborate from (1R,2S)-norephedrine and ethylene glycol | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 99 |
Chirality Transfer and Induced Asymmetry Approaches
Chirality transfer involves the conversion of a chiral starting material into a chiral product where the stereochemistry of the starting material dictates the stereochemistry of the product. This approach can be highly effective for the synthesis of enantiomerically pure compounds.
One example of a chirality transfer approach for the synthesis of (R)-3-(methylamino)-1-phenylpropanol involves the reductive ring cleavage of a chiral 2-methyl-5-phenylisoxazolidine (B1625252) rsc.org. The chiral isoxazolidine (B1194047) can be prepared from a chiral precursor, and its subsequent reduction, for example, using catalytic hydrogenation with Pd/C, opens the ring to form the desired amino alcohol with the stereocenter preserved. This method effectively transfers the chirality from the isoxazolidine ring to the final product. While this specific example leads to the (R)-enantiomer, the principle can be applied to the synthesis of the (S)-enantiomer by starting with the appropriate chiral isoxazolidine precursor.
Resolution-Racemization-Recycle (RRR) Processes
Resolution-Racemization-Recycle (RRR) is a powerful strategy for obtaining a single enantiomer from a racemic mixture with a theoretical yield of 100%. This approach combines the separation of enantiomers (resolution) with the in-situ racemization of the undesired enantiomer, allowing it to be recycled back into the resolution process. theeurekamoments.com This method is particularly advantageous in large-scale industrial synthesis where maximizing the yield of the desired stereoisomer is economically critical.
The process typically involves the following steps:
Resolution : The racemic mixture of 3-(methylamino)-1-phenylpropanol is treated with a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts. theeurekamoments.com Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. In the case of duloxetine (B1670986) synthesis, a similar compound, the (S)-enantiomer forms an insoluble salt with the resolving agent and can be isolated by filtration. theeurekamoments.com
Racemization : The undesired (R)-enantiomer, which remains in the mother liquor, is subjected to conditions that promote racemization, converting it back into the racemic mixture. This can often be achieved by treatment with an acid, such as hydrochloric acid, in a suitable solvent like toluene. theeurekamoments.com
Recycle : The racemized mixture is then reintroduced into the resolution step, allowing for the continuous conversion of the undesired enantiomer into the desired one.
While this crystallization-based method can be effective, it can also be labor-intensive and may suffer from issues with reproducibility. scite.ai
Classical and Modern Chemical Synthesis Routes
Reductive amination is a widely employed and efficient method for the synthesis of amines, including 3-(methylamino)-1-phenylpropanol. This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
A common and well-documented route to 3-(methylamino)-1-phenylpropanol involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com This intermediate is an α,β-unsaturated ketone, and its reduction can be achieved using various reducing agents.
One effective method utilizes sodium borohydride (B1222165) in the presence of acetic acid. google.com In this reaction, both the carbonyl group and the carbon-carbon double bond of the enone system are reduced to afford the desired amino alcohol. google.com The reaction is typically carried out at a controlled temperature, starting at 5-10°C and then proceeding at room temperature. google.com This method has been shown to produce 3-(methylamino)-1-phenylpropanol in good yields (e.g., 77%). google.com
Table 1: Example of Reductive Amination of 3-(Methylamino)-1-phenyl-2-propen-1-one
| Reactant | Reducing Agent | Solvent | Temperature | Yield |
|---|
The precursor for the aforementioned reductive amination, 1-phenyl-3-methylamino-1-propen-1-one, is itself synthesized through a multi-step process. This typically begins with a Claisen condensation of acetophenone with an ester like ethyl formate. google.com This reaction, carried out in the presence of a base such as sodium ethoxide, forms a benzoylacetaldehyde (B102924) sodium salt intermediate. The subsequent condensation of this intermediate with methylamine (B109427) hydrochloride yields the desired 1-phenyl-3-methylamino-1-propen-1-one. google.com
The direct reductive amination of a suitable ketone or aldehyde precursor represents a more convergent approach to this compound. For instance, the enantioselective hydrogenation of β-amino ketones using chiral rhodium-phosphine complexes is a well-established method for producing optically active amino alcohols. An example of this is the enantioselective reduction of 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride using a (2S,4S)-MCCPM–Rh catalyst, which achieved a 90.8% enantiomeric excess.
Another approach involves the catalytic hydrogenation of 3-methylamino-1-phenylpropanone hydrochloride using a Raney nickel catalyst. google.com This reaction is typically carried out under hydrogen pressure (0.3-1.5 MPa) at a temperature of 25-80°C. google.com
Several multi-step synthetic routes to 3-(methylamino)-1-phenylpropanol have been developed starting from readily available precursors.
One such method begins with acetophenone, paraformaldehyde, and monomethylamine hydrochloride. google.com These starting materials are heated in an alcohol solvent within a closed container to produce 3-methylamino-1-phenylpropanone hydrochloride. google.com This intermediate is then catalytically reduced to the final product. google.com
Another synthetic strategy involves the reductive ring cleavage of a phenylisoxazolidine intermediate. For example, 2-methyl-5-phenylisoxazolidine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield N-methyl-3-phenyl-3-hydroxypropylamine, which is 3-(methylamino)-1-phenylpropanol.
Table 2: Summary of Selected Synthetic Routes
| Starting Material(s) | Key Intermediate(s) | Key Reaction(s) |
|---|---|---|
| Acetophenone, Ethyl formate, Methylamine hydrochloride | 1-Phenyl-3-methylamino-1-propen-1-one | Claisen condensation, Reductive amination |
| Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride | 3-Methylamino-1-phenylpropanone hydrochloride | Mannich reaction, Catalytic hydrogenation |
Tandem and Cascade Reactions in Synthetic Pathways
Tandem and cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, represent a highly efficient approach in modern organic synthesis. In the context of producing 3-(methylamino)-1-phenylpropanol, such strategies can significantly streamline the process, reducing waste and improving operational efficiency.
One example of a tandem process is the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com This substrate contains both a ketone (C=O) and a conjugated alkene (C=C) double bond. Using a reagent like sodium borohydride in an acidic medium such as glacial acetic acid allows for the simultaneous reduction of both functional groups in a single step. google.com This avoids a separate step for reducing the double bond, which might otherwise be achieved by catalytic hydrogenation.
Process Optimization and Scalability in Synthesis
The transition of a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and high throughput. For the synthesis of this compound, several factors are critical for optimization and scalability.
Reagent and Catalyst Selection: The choice of reducing agent is a key consideration. While borohydrides like NaBH₄ are convenient for lab-scale synthesis, their cost, hydrogen gas evolution, and quenching requirements can be problematic on a large scale. proquest.comgoogle.com Catalytic hydrogenation using catalysts such as Raney nickel or Pd/C is often more economical and scalable, operating under controlled pressure and temperature in specialized reactors. google.com
Solvent and Reaction Conditions: Optimizing solvent choice impacts reaction rates, product solubility, and ease of work-up. For Mannich reactions, alcohols like ethanol are commonly used. patsnap.comgoogle.com In the ring-cleavage method, solvents must be stable under hydrogenation conditions. Temperature and pressure are critical parameters, especially in catalytic hydrogenations, that must be carefully controlled to maximize yield and minimize side reactions. A patent describes carrying out the Mannich reaction in a closed container at 60-100 °C to drive the reaction to completion, followed by hydrogenation at 25-80 °C and 0.3-1.5 MPa. google.com
Work-up and Purification: Scalable work-up procedures are essential. This includes efficient phase separations, extractions, and product isolation. For instance, after reduction, the reaction mixture is typically basified to a specific pH (e.g., 9-14) to liberate the free amine, which is then extracted into an organic solvent like ethyl acetate. google.com The final purification is often achieved through recrystallization from a suitable solvent, such as cyclohexane, which is an effective method for removing impurities and obtaining a high-purity product on a large scale. google.com
Stereochemical Aspects and Chiral Recognition of S 3 Methylamino 1 Phenylpropanol
Enantiomeric Purity Determination and Enhancement Methods
The precise measurement and improvement of enantiomeric purity are critical steps in the utilization of (S)-3-(Methylamino)-1-phenylpropanol. Enantiomeric purity is typically expressed as enantiomeric excess (ee), which quantifies the amount of one enantiomer present in a mixture compared to the other. heraldopenaccess.us
Determination Methods: The most prevalent technique for determining the enantiomeric excess of chiral compounds like this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). heraldopenaccess.usuma.es These specialized columns are designed to interact differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Detection is commonly achieved using UV or fluorescence detectors. heraldopenaccess.us
An alternative approach involves the use of chiral derivatizing agents. In this method, the enantiomeric mixture is reacted with a pure chiral reagent to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard, non-chiral HPLC techniques. heraldopenaccess.usmdpi.com
Enhancement Methods: Once a mixture is enriched in the desired (S)-enantiomer, its purity can often be enhanced to meet stringent requirements (e.g., >99% ee). A primary method for enhancement is the recrystallization of diastereomeric salts. For instance, in processes related to similar chiral amino alcohols, an initial resolution might yield a product with 93% ee. researchgate.net A subsequent, single recrystallization of this enriched salt can effectively remove the remaining undesired diastereomer, elevating the enantiomeric excess to 100%. researchgate.net This process leverages the subtle differences in solubility between the two diastereomeric salt forms in a specific solvent system.
| Technique | Principle | Common Application |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct quantification of enantiomeric excess (ee). gimitec.com |
| Chiral Derivatization followed by Achiral HPLC | Conversion of enantiomers into diastereomers with a chiral reagent, which are then separated on a standard column. mdpi.com | Indirect quantification; useful when direct chiral methods are unavailable. |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO₂ as the mobile phase for rapid and efficient separation on chiral stationary phases. gimitec.com | High-throughput analysis and preparative separations. |
Conformational Analysis and Stereoisomeric Preferences
The three-dimensional shape, or conformation, of this compound is not rigid but exists as an equilibrium of different spatial arrangements influenced by various intramolecular forces.
The most significant intramolecular interaction governing the conformation of this molecule in solution is a hydrogen bond between the hydroxyl group proton (the donor) and the lone pair of electrons on the nitrogen atom of the methylamino group (the acceptor). nih.govnih.gov This interaction results in the formation of a pseudo-six-membered ring, forcing the molecule to adopt a stable, chair-like conformation. nih.gov
This preferred solution-state conformation contrasts sharply with the molecule's structure in the solid crystalline state. X-ray crystallography studies on the related 3-methylamino-3-phenylpropan-1-ol show that in the crystal lattice, intermolecular hydrogen bonds (O—H⋯N and N—H⋯O) between adjacent molecules are the dominant organizing force. nih.gov These intermolecular interactions lead to the formation of dimers and tetramers and cause the molecule to adopt a more extended, planar zigzag-chain conformation. nih.gov Steric hindrance from the bulky phenyl group also plays a crucial role, influencing the rotational position (torsion angles) of the side chain to minimize steric clashes.
Computational chemistry provides powerful tools for exploring the conformational landscape of molecules. Techniques such as Density Functional Theory (DFT) are employed to model the different possible conformers of this compound and calculate their relative energies. rsc.orgresearchgate.net
These theoretical calculations can quantify the stabilization energy provided by the intramolecular hydrogen bond and map the potential energy surface of the molecule. Such studies confirm that the hydrogen-bonded, chair-like conformer is a significant low-energy state, particularly in the gas phase or in non-polar solvents, consistent with experimental observations in solution. nih.gov Modeling helps to predict the most probable shapes the molecule will adopt, which is essential for understanding its reactivity and interactions with other molecules.
| State | Dominant Interaction | Resulting Conformation |
|---|---|---|
| Solution (non-polar) | Intramolecular O-H···N Hydrogen Bond nih.govnih.gov | Folded, chair-like monomer nih.gov |
| Solid (Crystal) | Intermolecular O-H···N and N-H···O Hydrogen Bonds nih.gov | Extended, planar zigzag-chain in dimers/tetramers nih.gov |
Chiral Resolution Techniques and Their Methodological Developments
When this compound is synthesized as a racemic mixture, the enantiomers must be separated through a process known as chiral resolution.
The most established and widely used method is diastereomeric salt formation . libretexts.org This technique involves reacting the racemic amino alcohol, which is basic, with a single enantiomer of a chiral acid, known as a resolving agent. Common resolving agents for amines include (R,R)-tartaric acid, (S)-mandelic acid, and derivatives like O,O'-dibenzoyl-tartaric acid (DBTA). researchgate.netresearchgate.netresearchgate.net The reaction produces a pair of diastereomeric salts ((S)-amine·(R)-acid and (R)-amine·(R)-acid). Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.org After separation, the desired salt is treated with a base to liberate the pure (S)-enantiomer.
Methodological developments have introduced alternative and complementary resolution strategies. Enzymatic kinetic resolution is a powerful technique where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on only one of the enantiomers. researchgate.netnih.gov For example, the enzyme might selectively acylate the (R)-enantiomer in the racemic mixture, leaving the desired (S)-enantiomer unreacted. The acylated product and the unreacted alcohol can then be easily separated by standard methods like extraction or chromatography. almacgroup.com More modern, though less common, techniques include preparative-scale chiral chromatography and resolution via the formation of inclusion complexes with chiral host molecules, such as specially designed metal-organic frameworks (MOFs). researchgate.net
| Technique | Principle | Typical Resolving Agent / Catalyst | Advantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with different solubilities. libretexts.org | Tartaric acid, Mandelic acid, DBTA researchgate.net | Scalable, cost-effective, widely applicable. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. researchgate.net | Lipases (e.g., Candida antarctica lipase B), Reductases almacgroup.comnih.gov | High enantioselectivity, mild reaction conditions. |
| Preparative Chiral Chromatography | Direct separation of enantiomers on a large-scale chiral column. mdpi.com | Chiral Stationary Phases (CSPs) | Direct separation, high purity, applicable to many compounds. |
Reactivity and Reaction Mechanisms of S 3 Methylamino 1 Phenylpropanol
Transformational Chemistry of the Alcohol Moiety
The secondary alcohol group is a key site for various chemical modifications, including oxidation and functional group interconversions.
The secondary alcohol in (S)-3-(Methylamino)-1-phenylpropanol can be oxidized to yield the corresponding ketone, (S)-3-(methylamino)-1-phenylpropan-1-one. This transformation is a standard process for secondary alcohols and can be accomplished using a variety of oxidizing agents. Common reagents for this type of oxidation include chromium-based reagents and permanganates. chalcogen.ro The reaction involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom to which it is attached.
Under more forceful oxidation conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group could potentially lead to the formation of carboxylic acids, although this is a less direct transformation for a secondary alcohol compared to a primary alcohol. organic-chemistry.org The direct oxidation of the secondary alcohol group to a carboxylic acid is not a typical reaction, as it would require C-C bond cleavage. However, oxidation of the phenyl ring's benzylic position can lead to carboxylic acids under specific conditions. organic-chemistry.org A variety of methods exist for the oxidation of alcohols to carbonyl compounds, with many modern methods focusing on milder, more selective reagents to avoid unwanted side reactions. chalcogen.roharvard.edu
| Oxidizing Agent | Product | Reaction Type |
|---|---|---|
| Potassium permanganate (B83412) (KMnO₄) | (S)-3-(Methylamino)-1-phenylpropan-1-one | Oxidation of secondary alcohol |
| Chromium trioxide (CrO₃) | (S)-3-(Methylamino)-1-phenylpropan-1-one | Oxidation of secondary alcohol |
| Dimethyl sulfoxide (B87167) (DMSO) based systems (e.g., Swern, Parikh-Doering) | (S)-3-(Methylamino)-1-phenylpropan-1-one | Mild oxidation of secondary alcohol |
The hydroxyl group of this compound can be converted into a variety of other functional groups. A common strategy is to transform the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride, like tosyl chloride or mesyl chloride, in the presence of a base such as pyridine. ub.edu The reaction does not affect the stereocenter at the carbon bearing the oxygen, so the configuration is retained in the sulfonate ester product. ub.edu
Once the sulfonate ester is formed, it can be readily displaced by a wide range of nucleophiles in an SN2 reaction, which proceeds with inversion of configuration at the reaction center. ub.edu For example, reaction with a halide salt, such as lithium bromide, can yield the corresponding alkyl halide. ub.edu Other nucleophiles can be used to introduce azides, nitriles, and other functionalities. vanderbilt.edu
| Reagent(s) | Intermediate/Product | Transformation Type |
|---|---|---|
| Tosyl chloride (TsCl), Pyridine | (S)-3-(Methylamino)-1-phenylpropyl tosylate | Conversion to sulfonate ester |
| Mesyl chloride (MsCl), Triethylamine | (S)-3-(Methylamino)-1-phenylpropyl mesylate | Conversion to sulfonate ester |
| 1) MsCl, Et₃N; 2) LiBr, DMF | (R)-1-Bromo-3-(methylamino)-1-phenylpropane | Conversion to alkyl halide (with inversion) |
| Phthalic anhydride, Pyridine | Racemic phthalic semiester | Acylation to form a semiester |
Transformations Involving the Secondary Amine Functionality
The secondary amine in this compound is nucleophilic and basic, allowing for reactions such as alkylation and acylation.
The nitrogen atom of the secondary amine can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction produces a tertiary amine. The reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, results in the formation of an amide. Due to the presence of the hydroxyl group, it is often necessary to use protecting group strategies to ensure selective N-acylation or N-alkylation without concurrent O-acylation or O-alkylation. Alternatively, reaction conditions can be chosen that favor reaction at the more nucleophilic nitrogen atom.
The secondary amine can undergo other transformations, including reactions that generate nitrogen-centered radicals. While specific examples for this compound are not extensively documented in this context, general reactions of amines are applicable. For instance, N-haloamines can be formed, which can then undergo reactions like the Hofmann-Löffler-Freytag reaction, involving a 1,5-hydrogen atom transfer by a nitrogen-centered radical to form a carbon-centered radical, ultimately leading to the formation of a pyrrolidine (B122466) ring. scripps.edu Such a transformation in this compound would, however, be complex due to the structure of the molecule.
Mechanisms of Key Chemical Transformations
The reactions of this compound are governed by well-established organic chemistry mechanisms.
Oxidation of the Alcohol : The oxidation of the secondary alcohol to a ketone by an agent like chromium trioxide (in the Jones oxidation) involves the formation of a chromate (B82759) ester intermediate. A base (often water) then abstracts a proton from the alpha-carbon, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone. In DMSO-based oxidations, such as the Swern oxidation, the alcohol attacks an activated DMSO species to form an alkoxysulfonium salt. harvard.edu A hindered, non-nucleophilic base then deprotonates the alpha-carbon, inducing an elimination reaction that yields the ketone, dimethyl sulfide (B99878), and a protonated base. harvard.edu
Functional Group Interconversion : The conversion of the alcohol to an alkyl halide via a sulfonate ester intermediate proceeds through two distinct steps. The first step, formation of the tosylate or mesylate, is a nucleophilic attack by the alcohol oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. The stereochemistry at the carbinol carbon is unchanged. The second step is a classic SN2 reaction. A halide ion acts as a nucleophile, attacking the carbon atom bearing the sulfonate leaving group from the side opposite to the leaving group. This backside attack results in a Walden inversion of the stereochemical configuration at that carbon center. ub.edu
Acylation of the Amine : The acylation of the secondary amine to form an amide typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride ion) is expelled, and a proton is lost from the nitrogen atom (typically removed by a base or another amine molecule) to yield the stable, neutral amide product.
Mechanistic Studies of Reduction Pathways
The synthesis of this compound often involves the stereoselective reduction of a prochiral ketone precursor, 3-(methylamino)-1-phenylpropan-1-one (B3050580). The mechanism of this reduction is crucial for establishing the desired (S)-stereochemistry at the carbinol center. Two primary pathways for this transformation are catalytic hydrogenation and chemical reduction with hydride reagents.
Catalytic Asymmetric Hydrogenation:
This method employs a chiral catalyst to facilitate the enantioselective addition of hydrogen across the carbonyl double bond. A common approach involves the use of ruthenium(II) complexes with chiral phosphine (B1218219) ligands, such as the DM-SEGPHOS-Ru(II) complex. The mechanism, while complex, generally proceeds through the following key steps:
Formation of the Catalyst-Substrate Complex: The ketone coordinates to the chiral ruthenium catalyst. The pre-existing chirality of the ligand environment forces the ketone to bind in a specific orientation to minimize steric hindrance.
Hydride Transfer: Molecular hydrogen is activated by the metal center, leading to the formation of a ruthenium hydride species. This hydride is then transferred to the electrophilic carbonyl carbon of the coordinated ketone. The facial selectivity of this transfer is dictated by the chiral ligand, leading to the preferential formation of one enantiomer of the alcohol.
Product Release: The resulting chiral alcohol dissociates from the catalyst, regenerating it for the next catalytic cycle.
The high stereoselectivity observed in these reactions (often with high diastereomeric and enantiomeric excess) is a direct consequence of the well-defined three-dimensional structure of the catalyst-substrate transition state. researchgate.net
Chemical Reduction with Chiral Borane (B79455) Reagents:
Another prevalent method for the asymmetric reduction of prochiral ketones is the use of borane (BH₃) in the presence of a chiral oxazaborolidine catalyst, often referred to as the Corey-Itsuno reduction. The mechanism is thought to involve the formation of a complex between the chiral catalyst and borane, which then coordinates to the ketone.
The catalyst, by coordinating to both the carbonyl oxygen and the borane, creates a rigid, six-membered ring-like transition state. This conformationally restricted arrangement ensures that the hydride from the borane is delivered to a specific face of the carbonyl group, thus inducing high enantioselectivity. The stereochemical outcome is predictable based on the stereochemistry of the oxazaborolidine catalyst used.
The table below summarizes key aspects of these reduction pathways.
| Reduction Method | Catalyst/Reagent | Key Mechanistic Feature | Typical Selectivity |
| Catalytic Asymmetric Hydrogenation | Chiral Ru(II) or Rh(I) complexes (e.g., with BINAP or SEGPHOS ligands) | Formation of a diastereomeric catalyst-substrate complex directing hydride transfer. | High enantiomeric excess (>99% ee has been reported for similar substrates). researchgate.net |
| Chiral Borane Reduction | Borane (BH₃) with a chiral oxazaborolidine catalyst (e.g., CBS catalyst) | Formation of a rigid, six-membered transition state that directs facial delivery of hydride. | High enantiomeric excess (often >95% ee). |
| Diastereoselective Reduction | Standard reducing agents (e.g., NaBH₄) on a substrate with a pre-existing chiral center | The existing stereocenter influences the trajectory of the incoming hydride, favoring the formation of one diastereomer. | Selectivity is dependent on the nature of the substrate and reaction conditions. |
Reaction Kinetics and Selectivity in Derivatization
The presence of two nucleophilic sites, the hydroxyl (OH) and the methylamino (NH) groups, in this compound presents a challenge in terms of selectivity during derivatization reactions such as acylation and alkylation. The relative reactivity of these two groups is influenced by several factors, including the reaction conditions and the nature of the electrophile.
Chemoselectivity (N- vs. O-derivatization):
Generally, the amine group is more nucleophilic than the hydroxyl group under neutral or basic conditions, leading to preferential N-derivatization. However, the selectivity can be tuned:
N-Acylation: In the presence of an acylating agent like an acid chloride or anhydride, the more nucleophilic nitrogen atom typically reacts faster to form an amide. The kinetics of such reactions are generally second-order, being first-order in both the amine and the acylating agent. The use of catalysts, such as dibutyltin (B87310) oxide, can enhance the chemoselectivity for N-acylation, even under conditions that might otherwise favor O-acylation. acs.org
O-Acylation: To achieve selective O-acylation, the more reactive amino group must be protected, for example, by protonation under acidic conditions. The resulting ammonium (B1175870) salt is no longer nucleophilic, allowing the hydroxyl group to be acylated.
N-Alkylation: Similar to acylation, direct alkylation with alkyl halides tends to occur at the nitrogen atom. However, over-alkylation to form a quaternary ammonium salt is a common side reaction.
O-Alkylation (Williamson Ether Synthesis): Selective O-alkylation requires deprotonation of the less acidic hydroxyl group, typically with a strong base like sodium hydride, to form an alkoxide. This is usually performed after protecting the amino group.
Reaction Kinetics:
The kinetics of derivatization are influenced by steric and electronic factors. The rate of reaction at either the nitrogen or oxygen atom will depend on:
Steric Hindrance: Both the hydroxyl and methylamino groups are attached to a sterically encumbered backbone, which can slow down the rate of reaction compared to simpler alcohols and amines.
Solvent Effects: Protic solvents can solvate the nucleophiles through hydrogen bonding, potentially decreasing their reactivity. Aprotic polar solvents are often preferred for these types of reactions.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
The table below outlines the factors influencing selectivity in the derivatization of this compound.
| Reaction Type | Preferred Site | Conditions Favoring Selectivity | Kinetic Considerations |
| Acylation | Nitrogen | Neutral or slightly basic pH; use of catalysts like dibutyltin oxide. | Generally faster at the more nucleophilic nitrogen. |
| Oxygen | Acidic pH (to protonate and protect the amine). | Slower due to the lower nucleophilicity of the hydroxyl group. | |
| Alkylation | Nitrogen | Neutral or basic conditions with an alkyl halide. | Risk of over-alkylation to form a quaternary ammonium salt. |
| Oxygen | Strong base (e.g., NaH) to form the alkoxide; amine group must be protected. | Requires harsher conditions than N-alkylation. |
Kinetic Resolution:
Enzymatic kinetic resolution is a powerful technique that can be applied to racemic 3-(methylamino)-1-phenylpropanol. Lipases, for instance, can selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the enantiomers. The selectivity in these enzymatic reactions is governed by the precise fit of one enantiomer into the enzyme's active site. The kinetics of such resolutions are often described by the Michaelis-Menten model, and the enantioselectivity is quantified by the enantiomeric ratio (E). High E-values indicate a high degree of selectivity. mdpi.com
Participation in Radical Addition Reactions and Other Advanced Organic Reactions
This compound, due to its chiral nature, has potential applications in more advanced organic reactions, either as a substrate that influences the stereochemistry of a reaction, as a chiral auxiliary, or as a precursor to chiral ligands for asymmetric catalysis.
Participation in Radical Reactions:
While the racemic form, 3-(methylamino)-1-phenylpropanol, has been noted as an initiator in radical addition reactions, the specific role of the (S)-enantiomer in controlling stereochemistry in such reactions is an area of interest. In principle, if the molecule participates in a radical reaction, the existing stereocenter can influence the stereochemical outcome of the newly formed chiral center, leading to diastereoselectivity. For instance, in a radical addition to a prochiral alkene, the chiral amino alcohol moiety could direct the approach of the radical, favoring the formation of one diastereomer over the other.
As a Chiral Auxiliary:
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This compound possesses the necessary features to act as a chiral auxiliary. For example, it could be attached to a prochiral substrate via its hydroxyl or amino group. The chiral scaffold would then direct the stereoselective course of a subsequent reaction, after which the auxiliary can be cleaved and recovered. The effectiveness of a chiral auxiliary depends on its ability to create a conformationally rigid transition state that allows for high facial discrimination. wikipedia.orgsigmaaldrich.com
Precursor to Chiral Ligands:
Chiral amino alcohols are highly valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The nitrogen and oxygen atoms of this compound can be further functionalized to create bidentate ligands that can coordinate to a metal center. The chirality of the ligand, originating from the (S)-stereocenter of the starting material, can then induce enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. The predictable stereochemical environment created by the chiral ligand around the metal center is key to achieving high levels of asymmetric induction.
Applications As a Chiral Building Block in Advanced Chemical Synthesis
Precursor in the Asymmetric Synthesis of Norepinephrine (B1679862) and Serotonin (B10506) Reuptake Inhibitors
The enantiomerically pure backbone of (S)-3-(methylamino)-1-phenylpropanol is strategically employed in the synthesis of several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). nih.gov These therapeutic agents often feature a chiral ether linkage at the C1 position of a 3-aminopropyl chain, and utilizing an enantiopure precursor like this compound is a highly efficient strategy to establish the desired stereochemistry in the final active pharmaceutical ingredient (API).
This compound is a key intermediate in various synthetic routes to (R)-Fluoxetine, the more potent enantiomer of the widely known antidepressant. wilkes.educhemicalbook.com The synthesis leverages the pre-existing stereocenter of the chiral alcohol. A common and effective method is a nucleophilic aromatic substitution reaction, specifically an O-arylation, to form the characteristic diaryl ether moiety of fluoxetine (B1211875). drugfuture.com
In a typical synthetic sequence, the hydroxyl group of this compound is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. chemicalbook.comdrugfuture.com This alkoxide then acts as a nucleophile, displacing a leaving group (commonly a halogen) from an activated aromatic ring, such as 1-chloro-4-(trifluoromethyl)benzene. drugfuture.com The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide. drugfuture.com This key step, known as a Williamson ether synthesis, proceeds with retention of configuration at the chiral center, directly yielding (R)-N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine, which is (R)-Fluoxetine. drugfuture.comgoogle.com
Alternative synthetic strategies have also been developed. One approach involves the asymmetric hydrogenation of a prochiral ketone, 3-(N-benzyl-N-methylamino)propiophenone, using a chiral rhodium-phosphine catalyst to produce (R)-3-(N-benzyl-N-methylamino)-1-phenyl-1-propanol. drugfuture.com Subsequent debenzylation via hydrogenation over a palladium on carbon (Pd/C) catalyst yields the desired (R)-3-(methylamino)-1-phenyl-1-propanol, which is then converted to (R)-Fluoxetine as described above. drugfuture.com
Table 1: Representative Synthesis of (R)-Fluoxetine
| Step | Reactants | Reagents & Conditions | Product | Citation |
| Etherification | This compound, 1-Chloro-4-(trifluoromethyl)benzene | NaH, DMSO | (R)-Fluoxetine | chemicalbook.comdrugfuture.com |
| Debenzylation | (R)-3-(N-Benzyl-N-methylamino)-1-phenyl-1-propanol | H₂, Pd/C, Ethanol (B145695) | (R)-3-(Methylamino)-1-phenyl-1-propanol | drugfuture.com |
(R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit hyperactivity disorder (ADHD), is another critical pharmaceutical synthesized from the (R)-enantiomer of 3-(methylamino)-1-phenylpropanol. google.comchemicalbook.com The synthesis is analogous to that of fluoxetine, involving an O-arylation to form a diaryl ether.
The process involves the condensation of (R)-3-methylamino-1-phenyl-1-propanol with an ortho-substituted halotoluene, typically 2-fluorotoluene. google.com The reaction is facilitated by a strong base, such as potassium tert-butoxide, in a solvent like DMSO. google.com The alkoxide formed from the chiral alcohol displaces the fluorine atom on the toluene (B28343) ring to yield (R)-(−)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, the chemical name for Atomoxetine (B1665822). google.com The use of the (R)-enantiomer of the precursor alcohol is essential, as (R)-Atomoxetine is significantly more effective than its (S)-enantiomer. google.com The precursor, (R)-3-methylamino-1-phenyl-1-propanol, is sometimes referred to as Destolyl Atomoxetine or Atomoxetine Related Compound A. chemicalbook.comcymitquimica.com
Nisoxetine (B1678948) is a potent and highly selective norepinephrine reuptake inhibitor widely used as a standard in pharmacological research. wikipedia.org The synthesis of its more active enantiomer, (R)-Nisoxetine, also relies on this compound as the chiral starting material. The chemical structure of nisoxetine is (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. wikipedia.org
The synthetic pathway mirrors those for fluoxetine and atomoxetine. It involves an O-arylation reaction where the alkoxide of this compound is reacted with a suitably activated 2-methoxyphenyl derivative, such as 2-fluoroanisole (B128887) or 2-chloroanisole. The nucleophilic attack displaces the halide, forming the desired ether linkage and yielding (R)-Nisoxetine. Research has shown that the (R)-isomer of nisoxetine possesses a 20-fold greater affinity for the norepinephrine transporter (NET) than the (S)-isomer, highlighting the importance of this stereospecific synthesis. wikipedia.org
Chiral Auxiliary and Ligand Development for Catalytic Asymmetric Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org While this compound is more commonly used as a building block where its entire chiral scaffold is retained in the final product, its inherent 1,3-amino alcohol structure makes it and its derivatives excellent candidates for development as chiral ligands in metal-catalyzed asymmetric reactions.
Amino alcohols are a well-established class of ligands for various asymmetric transformations, including the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation. mdpi.com Derivatives of this compound can be synthesized to create bidentate or tridentate ligands that can coordinate with a metal center (e.g., Ruthenium, Rhodium, Zinc). The fixed stereochemistry of the ligand creates a chiral environment around the metal, which then directs the stereoselective transformation of a prochiral substrate.
For example, the nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal, and further modifications to the nitrogen or oxygen can fine-tune the steric and electronic properties of the resulting ligand. This allows for the development of highly specialized catalysts for reactions such as asymmetric allylations or aldol (B89426) reactions, where high enantioselectivity is required. nih.gov The development of such ligands derived from readily available chiral precursors like this compound is a key area of research in asymmetric catalysis.
Intermediate in the Synthesis of Other Complex Pharmaceutical Intermediates
Beyond its direct application in the synthesis of specific APIs, this compound serves as a versatile intermediate for creating other complex chiral building blocks. pharmaoffer.com The chemical handles present in the molecule—a secondary amine, a secondary alcohol, and a phenyl group—allow for a wide range of chemical transformations.
A notable example is its conceptual relationship to the synthesis of precursors for Duloxetine (B1670986), another prominent serotonin-norepinephrine reuptake inhibitor. The core structure of duloxetine contains a (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol moiety. researchgate.net While this involves a thiophene (B33073) ring instead of a phenyl group, the synthetic strategies and the importance of the chiral 1,3-amino alcohol backbone are directly analogous. The synthesis of this duloxetine precursor often involves the asymmetric reduction of a corresponding aminoketone or a resolution-racemization-recycle process. researchgate.net The established value of the phenyl-containing amino alcohol highlights the broader utility of this structural class of intermediates in pharmaceutical manufacturing. pharmaoffer.comresearchgate.net
Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (Focused on Synthetic Modifications)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for discovering new drugs and optimizing existing ones. These studies involve synthesizing a series of derivatives (analogs) of a lead compound and evaluating how the structural modifications affect biological activity. This compound and its aryloxy-derivatives serve as excellent scaffolds for such studies.
Researchers have designed and synthesized new series of 1-aryl-3-substituted propanol (B110389) derivatives to explore novel therapeutic applications. nih.gov For instance, by replacing the phenyl or phenoxy groups with other aromatic or heterocyclic systems and modifying the N-methyl group, scientists have investigated new analogs for activities beyond depression, including antimalarial properties. nih.gov A study on 1-aryl-3-substituted propanol derivatives identified several compounds with potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov
Furthermore, the aryloxypropanolamine scaffold, which is the core structure of atomoxetine and fluoxetine, has been the subject of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. mdpi.com These computational studies, combined with the synthesis of new derivatives, help to build models that predict the biological activity of novel compounds, guiding the design of more potent and selective agents, such as agonists for the β3-adrenergic receptor. mdpi.com The synthetic accessibility of derivatives starting from this compound facilitates the rapid exploration of chemical space required for these SAR studies.
Table 2: Summary of Applications in Synthesis
| Application Area | Key Transformation / Concept | Example Product(s) / Target(s) | Citation |
| Precursor for NRIs/SSRIs | O-Arylation (Williamson Ether Synthesis) | (R)-Fluoxetine, (R)-Atomoxetine, (R)-Nisoxetine | drugfuture.comgoogle.comwikipedia.org |
| Chiral Ligand Development | Coordination to metal centers to create a chiral catalytic environment | Ligands for asymmetric hydrogenation, aldol, or allylation reactions | wikipedia.orgmdpi.comnih.gov |
| Pharmaceutical Intermediate | Serves as a foundational chiral building block | Precursors for drugs like Duloxetine | pharmaoffer.comresearchgate.net |
| SAR Studies | Synthetic modification of amine and aryl groups to create new analogs | Novel antimalarials, β3-adrenergic receptor agonists | nih.govmdpi.com |
Computational Chemistry and Advanced Spectroscopic Characterization
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer deep insights into the intrinsic properties of a molecule, predicting its structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (s)-3-(methylamino)-1-phenylpropanol, DFT studies are employed to determine its most stable three-dimensional arrangement, or ground state geometry. These calculations typically involve geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Table 1: Selected Computed Molecular Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO | nih.govguidechem.com |
| Molecular Weight | 165.23 g/mol | nih.gov |
| XLogP3 | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 2 | guidechem.com |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
| Rotatable Bond Count | 4 | guidechem.com |
This data is typically derived from or validated by computational methods like DFT.
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible spectra. nih.gov
Furthermore, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These theoretical spectra help in assigning the experimental vibrational bands to specific molecular motions (e.g., O-H stretching, N-H bending, phenyl ring modes). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus, providing a powerful tool for interpreting experimental NMR data. guidechem.com
Molecular Dynamics Simulations for Conformational Sampling
This compound possesses several rotatable bonds, giving it significant conformational flexibility. guidechem.com Molecular Dynamics (MD) simulations are a computational technique used to explore the conformational landscape of such flexible molecules over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve.
This trajectory provides a statistical sampling of the different conformations accessible to the molecule at a given temperature. Analysis of the simulation can identify the most populated (lowest energy) conformational states, the pathways for transitioning between them, and the influence of solvent on the conformational equilibrium. For this compound, MD simulations can reveal the preferred orientations of the side chain relative to the phenyl ring and quantify the dynamics of intramolecular hydrogen bonding.
Advanced Vibrational Spectroscopy for Conformational Assignment (e.g., Infrared Ion-Dip Spectroscopy, FT-IR, FT-Raman)
Vibrational spectroscopy probes the energies of molecular vibrations, which are highly sensitive to the molecule's structure and environment.
Infrared Ion-Dip Spectroscopy (IR-ID): This is a powerful gas-phase technique that combines mass spectrometry with infrared spectroscopy to obtain conformer-specific vibrational spectra. nih.gov Molecules are cooled in a supersonic jet, isolating them in their lowest energy states, and then irradiated with a tunable IR laser. If the IR frequency is resonant with a molecular vibration, the population of the ground state is depleted, which is detected as a "dip" in the ion signal from a subsequent UV ionization laser. ru.nlresearchgate.net This method is ideal for unambiguously assigning the vibrational spectra of different conformers of flexible molecules like this compound, especially for diagnosing the presence and nature of intramolecular hydrogen bonds.
FT-IR and FT-Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are workhorse techniques for obtaining the vibrational fingerprint of a compound in condensed phases (solid or liquid). nih.gov The FT-IR spectrum is characterized by strong absorptions for polar functional groups, while FT-Raman is more sensitive to non-polar moieties.
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region/Notes |
|---|---|---|
| O-H Stretch | 3200-3600 | Broad, indicates hydrogen bonding |
| N-H Stretch (secondary amine) | 3300-3500 | Weaker and sharper than O-H |
| Aromatic C-H Stretch | 3000-3100 | Above 3000 cm⁻¹ |
| Aliphatic C-H Stretch | 2850-3000 | Below 3000 cm⁻¹ |
| N-H Bend | 1550-1650 | |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands characteristic of the phenyl ring |
Data compiled from typical functional group frequencies. nih.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Chiral Forms
NMR spectroscopy is arguably the most powerful technique for determining the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
For this compound, the ¹H NMR spectrum reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. The chiral center at the carbon bearing the hydroxyl group (C1) makes the adjacent methylene (B1212753) protons (on C2) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely a complex multiplet.
¹³C NMR spectroscopy provides the number of non-equivalent carbon atoms in the molecule. The chirality of the molecule is fundamental to its identity, and NMR can be used to confirm the enantiomeric purity. bath.ac.uk This is often achieved by using a chiral derivatizing agent to create diastereomers that are distinguishable by NMR, or by using chiral solvating agents or lanthanide shift reagents that induce chemical shift differences between the enantiomers.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.40 | Multiplet |
| CH-OH | ~4.80 | Doublet of doublets |
| CH₂ (adjacent to N) | ~2.80 - 3.00 | Multiplet |
| CH₂ (adjacent to C1) | ~1.80 - 2.00 | Multiplet |
| N-CH₃ | ~2.40 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl C (quaternary) | ~145 |
| Phenyl CH | 125 - 129 |
| CH-OH | ~75 |
| CH₂ (adjacent to N) | ~50 |
| N-CH₃ | ~36 |
Predicted data based on standard chemical shift values and database entries. guidechem.com
Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ in the mass spectrum would confirm its molecular weight of 165.23 g/mol . nih.gov
Electron ionization (EI) or electrospray ionization (ESI) sources can be used. Under EI conditions, the molecule fragments in a predictable way. Common fragmentation pathways for this molecule would include:
Loss of water (H₂O): [M-18]⁺
Benzylic cleavage: Cleavage of the C1-C2 bond, leading to a stable C₇H₇O⁺ fragment (m/z 107).
Alpha-cleavage: Cleavage adjacent to the nitrogen atom, leading to fragments like CH₃NHCH₂⁺ (m/z 44).
These fragmentation patterns provide a structural fingerprint that confirms the connectivity of the atoms. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also invaluable for assessing the purity of a sample by separating it from any potential impurities before mass analysis. nih.gov
Table 5: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-1-propanol |
Green Chemistry Approaches and Sustainable Synthesis of S 3 Methylamino 1 Phenylpropanol
Development of Environmentally Benign Synthetic Protocols
The development of greener synthetic routes for (S)-3-(methylamino)-1-phenylpropanol is centered on minimizing the use of hazardous materials and maximizing efficiency. Key strategies include the adoption of safer solvents and the implementation of solvent-free reaction conditions.
Utilization of Safer and Renewable Solvents (e.g., Water, Alcohols, Deep Eutectic Solvents)
The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, alcohols, and deep eutectic solvents (DESs).
Water and Alcohols: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. In the synthesis of 3-methylamino-1-phenylpropanol, water has been successfully employed as a solvent in the reduction of 3-methylamino-1-propiophenone hydrochloride using a Raney nickel catalyst. google.com This approach not only avoids hazardous organic solvents but can also enhance selectivity by minimizing side reactions. google.com Alcohols, such as methanol (B129727) and ethanol (B145695), are also considered greener alternatives and have been used as solvents in the initial Mannich-type reaction to produce the precursor 3-methylamino-1-propiophenone hydrochloride. google.com
Deep Eutectic Solvents (DESs): DESs are emerging as a promising class of green solvents. They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point significantly lower than the individual components. Their low volatility, non-flammability, and often biodegradable nature make them attractive alternatives to conventional organic solvents. While specific applications of DESs in the synthesis of this compound are still under exploration, their potential is evident from studies on similar reactions. For instance, DESs composed of choline (B1196258) chloride and glycerol (B35011) have been used in the asymmetric bioreduction of ketones, achieving high conversions and enantiomeric excess. nih.gov
Table 1: Application of Safer Solvents in Reactions Relevant to this compound Synthesis
| Solvent System | Reaction Type | Substrate Example | Catalyst/Enzyme | Conversion | Enantiomeric Excess (ee) | Reference |
| Water | Catalytic Hydrogenation | 3-methylamino-1-propiophenone hydrochloride | Raney Nickel | High | N/A (racemic) | google.com |
| Ethanol | Mannich Reaction | Acetophenone (B1666503), Paraformaldehyde, Monomethylamine hydrochloride | - | High | N/A (racemic) | google.com |
| Choline chloride:Glycerol (1:2) | Asymmetric Bioreduction | Ketone | Ketoreductase (KRED) | >99% | >99% | nih.gov |
| Choline chloride:Sorbitol (1:1) | Asymmetric Bioreduction | Ketone | Ketoreductase (KRED) | >99% | >99% | nih.gov |
Solvent-Free Reactions
Eliminating the solvent altogether represents an even greener approach. Solvent-free, or neat, reactions can lead to reduced waste, lower costs, and simplified purification processes. Research has demonstrated the feasibility of solvent-free synthesis for precursors of β-amino alcohols. For instance, the synthesis of β-enaminones and β-enaminoesters, which can be precursors to β-amino alcohols, has been achieved under solvent-free conditions using catalysts like iron(III) triflate or a combination of gold(I) and silver(I) salts. nih.govresearchgate.net These methods offer high yields, short reaction times, and the potential for catalyst recycling. researchgate.net While the direct solvent-free asymmetric synthesis of this compound is a subject for future research, these findings indicate a promising direction for developing highly sustainable manufacturing processes.
Implementation of Green Catalysis
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. For the synthesis of this compound, the focus is on developing heterogeneous catalysts for easy separation and reuse, leveraging biocatalysis for high selectivity under mild conditions, and designing sustainable organocatalysts and metal-free systems.
Heterogeneous Catalysis for Easy Separation and Reuse
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and recyclability, contributing to a more sustainable process. In the synthesis of 3-methylamino-1-phenylpropanol, Raney nickel has been effectively used as a heterogeneous catalyst for the hydrogenation of 3-methylamino-1-propiophenone hydrochloride in water. google.com This process demonstrates high product yield and quality with reduced production costs and less waste compared to stoichiometric reducing agents like potassium borohydride (B1222165). google.com
Table 2: Heterogeneous Catalysts in the Synthesis of 3-Methylamino-1-phenylpropanol and Related Compounds
| Catalyst | Reaction Type | Substrate | Solvent | Key Advantages | Reference |
| Raney Nickel | Hydrogenation | 3-methylamino-1-propiophenone hydrochloride | Water | High yield, good quality, low cost, less waste | google.com |
| Ruthenium complexes | Asymmetric Hydrogenation | β-aminoketones | Various | High enantioselectivity, catalyst recyclability | researchgate.netrsc.org |
| Iridium complexes | Asymmetric Hydrogenation | β-aminoketones | Various | High enantioselectivity, catalyst recyclability | nih.gov |
Biocatalysis for Enhanced Selectivity and Mild Conditions
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool in green chemistry. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of chiral alcohols like this compound, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly relevant.
These enzymes can catalyze the asymmetric reduction of the precursor ketone, 3-methylamino-1-phenylpropiophenone, to the desired (S)-alcohol with high enantiomeric excess. The use of biocatalysis can significantly simplify the synthesis by avoiding the need for chiral auxiliaries or resolution steps. nih.gov Engineered enzymes with improved activity and stability are continuously being developed to meet the demands of industrial-scale production. researchgate.net For instance, studies have shown the successful biocatalytic synthesis of a precursor to the drug ipatasertib (B1662790) using an engineered ketoreductase, achieving high conversion and diastereomeric excess. researchgate.net
Table 3: Biocatalytic Approaches to Chiral Amino Alcohol Synthesis
| Enzyme Class | Reaction Type | Substrate Type | Key Advantages | Reference |
| Ketoreductases (KREDs) | Asymmetric Reduction | Prochiral ketones | High enantioselectivity, mild reaction conditions, aqueous media | researchgate.net |
| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Prochiral ketones | High enantioselectivity, mild reaction conditions | frontiersin.org |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | Hydroxy ketones | Direct synthesis of chiral amino alcohols | frontiersin.org |
| Imine Reductases (IREDs) | Reductive Amination | Imines | Synthesis of chiral amines | nih.gov |
Design of Sustainable Organocatalysts and Metal-Free Systems
The development of organocatalysts and metal-free catalytic systems is another significant area of green chemistry research. Organocatalysts are small organic molecules that can catalyze chemical reactions, offering an alternative to potentially toxic and expensive metal-based catalysts. Chiral β-amino alcohols, structurally similar to the target molecule, have themselves been investigated as organocatalysts for various asymmetric reactions. elsevierpure.comnih.gov These catalysts can activate substrates through the formation of iminium or enamine intermediates and can promote reactions with high enantioselectivity. elsevierpure.com
While the direct application of these specific organocatalysts to the synthesis of this compound requires further investigation, the principle of using readily available, metal-free, and potentially recyclable catalysts is a key aspect of sustainable synthesis. Metal-free methods for the synthesis of β-aminoketones, the precursors to β-amino alcohols, have also been reported, such as the reductive hydroamination of ynones. rsc.org These approaches avoid the use of transition metals, further enhancing the green credentials of the synthetic route.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
A common synthetic route to this compound involves a two-step process: a Mannich reaction followed by a reduction. The Mannich reaction typically uses acetophenone, paraformaldehyde, and methylamine (B109427) hydrochloride to produce 3-(methylamino)-1-phenylpropan-1-one (B3050580) hydrochloride. This intermediate is then reduced to the final product.
Atom Economy Calculation for a Typical Synthesis Route:
Step 1: Mannich Reaction C₈H₈O (Acetophenone) + CH₂O (from Paraformaldehyde) + CH₃NH₂·HCl (Methylamine Hydrochloride) → C₁₀H₁₃NO·HCl (3-(Methylamino)-1-phenylpropan-1-one Hydrochloride) + H₂O
Step 2: Reduction (e.g., using a reducing agent like NaBH₄) C₁₀H₁₃NO·HCl + [H] → C₁₀H₁₅NO ( this compound) + HCl + other byproducts
To improve atom economy and minimize waste, several strategies can be employed:
Catalytic Hydrogenation: Instead of using stoichiometric reducing agents like sodium borohydride (NaBH₄), which have poor atom economy, catalytic hydrogenation with a reusable catalyst such as Raney nickel is a greener alternative. A patent for the preparation of 3-methylamino-1-phenylpropanol describes a process using a Raney nickel catalyst for the hydrogenation step, claiming high yields and reduced waste. google.com This method significantly improves atom economy as hydrogen is the only reagent consumed in the reduction step.
Solvent Selection and Recycling: The choice of solvent is crucial in minimizing waste. Utilizing greener solvents, such as water or ethanol, and implementing solvent recovery and recycling systems can drastically reduce the environmental impact of the process. globaljournals.org
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst loading can maximize the yield of the desired product and minimize the formation of byproducts, thereby reducing waste.
| Strategy | Description | Impact on Waste Minimization |
| Catalytic Hydrogenation | Use of catalysts like Raney nickel for the reduction step. | Reduces the use of stoichiometric reagents, leading to less inorganic waste. |
| Solvent Recycling | Recovery and reuse of solvents used in the reaction and purification steps. | Minimizes solvent consumption and waste generation. |
| One-Pot Synthesis | Combining multiple reaction steps into a single pot without isolating intermediates. | Reduces solvent usage, energy consumption, and waste from purification steps. |
Energy Efficient Methodologies
Reducing energy consumption is another key principle of green chemistry. Conventional synthesis methods often rely on prolonged heating, which is energy-intensive. Microwave-assisted and ultrasonic-assisted synthesis are emerging as energy-efficient alternatives.
Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. ajchem-a.com This is because microwaves directly interact with polar molecules in the reaction mixture, leading to efficient energy transfer.
While specific data on the microwave-assisted synthesis of this compound is limited, studies on the synthesis of related β-amino alcohols have demonstrated the advantages of this technology. Microwave-assisted synthesis of aspirin, for example, has been shown to increase the reaction yield from 85% to 97% while drastically reducing the reaction time. ajchem-a.com
Comparison of Conventional vs. Microwave-Assisted Synthesis of Aspirin
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Several hours | 5 minutes |
| Yield | 85% | 97% |
Data sourced from a study on the importance of microwave heating in organic synthesis. ajchem-a.com
The significant reduction in reaction time translates to substantial energy savings.
Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations. scielo.org.mx
Ultrasonic-assisted organic synthesis (UAOS) is considered a green chemistry approach as it often leads to shorter reaction times, milder reaction conditions, and higher yields. juniperpublishers.com In the synthesis of various heterocyclic compounds, ultrasound has been shown to be a more efficient and environmentally benign method compared to conventional techniques. researchgate.net
Reported Advantages of Ultrasonic-Assisted Synthesis
| Feature | Benefit |
| Shorter Reaction Times | Reduces energy consumption and increases throughput. |
| Milder Conditions | Avoids the need for high temperatures and pressures. |
| Higher Yields | Improves process efficiency and reduces waste. |
Information compiled from reviews on ultrasonic-assisted organic synthesis. juniperpublishers.comresearchgate.net
Lifecycle Assessment Considerations for Sustainable Production
A comprehensive evaluation of the environmental impact of a chemical process requires a Lifecycle Assessment (LCA). An LCA for the production of this compound would consider the entire lifecycle, from raw material extraction and processing to the synthesis, purification, and disposal of waste.
Raw Material Sourcing: The environmental impact of producing the starting materials, such as acetophenone, formaldehyde, and methylamine, needs to be considered. Sourcing these from renewable feedstocks could significantly improve the sustainability profile.
Energy Consumption: The energy inputs for heating, cooling, stirring, and purification are major contributors to the environmental footprint. As discussed, employing energy-efficient methodologies like microwave or ultrasonic synthesis can mitigate this impact.
Solvent and Reagent Usage: The environmental impact of the solvents and reagents used, including their production and disposal, is a critical factor. The use of hazardous solvents and reagents with poor atom economy will result in a higher environmental burden.
Waste Treatment and Disposal: The management of all waste streams, including solid, liquid, and gaseous emissions, is a crucial aspect of the LCA. Processes that minimize waste generation and allow for the recycling of byproducts are environmentally preferable.
Transportation: The environmental cost of transporting raw materials and the final product should also be factored into the assessment.
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The cornerstone of producing single-enantiomer compounds is asymmetric catalysis. Future research is intensely focused on discovering and engineering novel catalytic systems that offer superior enantioselectivity (often expressed as enantiomeric excess, or ee), higher yields, and broader applicability.
One major area of development is in transition metal catalysis . While established catalysts based on rhodium, ruthenium, and iridium with chiral ligands like BINAP are effective, new generations of ligands are being designed. wikipedia.org For instance, novel axially chiral biphenyl (B1667301) diphosphine ligands have demonstrated excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of related ketone precursors. researchgate.net Research is also exploring the use of more earth-abundant and less toxic metals as catalysts to improve the sustainability profile of these reactions.
Organocatalysis , which uses small organic molecules as catalysts, continues to be a vibrant field of research. Simple, chiral primary β-amino alcohols, derived from readily available amino acids, have been shown to be effective organocatalysts in asymmetric reactions. nih.gov These catalysts operate via mechanisms involving enamine or iminium ion intermediates and offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign. nih.gov Proline and its derivatives, for example, are key catalysts for the asymmetric synthesis of syn/anti-1,3-amino alcohols.
Furthermore, chiral Lewis acids are being developed for more potent and selective activation of substrates. Chiral oxazaborolidinium ions (COBIs), for instance, have proven to be highly efficient catalysts for the asymmetric reduction of prochiral ketones, a key step in many syntheses of amino alcohols. The continuous development of these catalysts aims to achieve near-perfect enantiocontrol (>99% ee) under milder reaction conditions. researchgate.netrsc.org
| Catalytic System | Catalyst Example | Key Advantages | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Transition Metal Catalysis | Ir/f-phamidol, Ru(BINAP) | High turnover numbers, high selectivity for specific substrates. wikipedia.org | Up to >99% researchgate.netrsc.org |
| Organocatalysis | Proline-derived β-amino alcohols | Metal-free, environmentally benign, readily available. nih.gov | Up to 94% beilstein-journals.org |
| Chiral Lewis Acids | Chiral Oxazaborolidinium Ions (COBIs) | Strong activation of carbonyls, high catalytic activity. | Up to 90% researchgate.net |
Integration of Continuous Flow Chemistry in Production
The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in the pharmaceutical industry. chemicalsknowledgehub.comcontractpharma.com This approach offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles by minimizing the volume of hazardous reagents at any given time, and greater reproducibility. pharmasalmanac.comnih.gov
For the production of (s)-3-(Methylamino)-1-phenylpropanol, integrating synthesis into a continuous flow system can lead to significant process intensification. pharmasalmanac.comblazingprojects.com Flow reactors, such as packed-bed reactors or microreactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This level of control often leads to higher yields and selectivities by minimizing the formation of side products. pharmasalmanac.com
A particularly promising area is the use of continuous-flow systems for hazardous reactions or those requiring extreme conditions, which are difficult to manage at a large scale in batch reactors. contractpharma.com Furthermore, flow chemistry facilitates the seamless integration of multiple reaction steps, including reaction, work-up, and purification, into a single, automated process. This "end-to-end" synthesis reduces manual handling, minimizes potential for contamination, and can significantly shorten production times. The use of continuous-flow microreactors has already been demonstrated for the optimization of multi-step enzymatic synthesis of other chiral amino-alcohols. nih.govnih.gov
Chemoenzymatic Cascade Processes for Streamlined Synthesis
Nature's synthetic machinery relies on elegant enzyme cascades to build complex molecules with perfect stereocontrol. Researchers are increasingly mimicking this strategy by designing chemoenzymatic cascade reactions. These one-pot processes combine the best of both worlds: the high selectivity of biocatalysts and the broad reaction scope of chemical catalysts. mdpi.com
For the synthesis of this compound, a potential cascade could involve a transaminase (ATA) enzyme to introduce the amino group stereoselectively onto a ketone precursor. mdpi.comacs.org This can be followed by a chemical or enzymatic reduction of the ketone to the desired alcohol. Enzymes such as ketoreductases (KREDS) or alcohol dehydrogenases (ADHs) are highly effective for the stereoselective reduction of carbonyl groups. researchgate.net
The key advantages of cascade reactions are process simplification and improved efficiency. By eliminating the need for isolation and purification of intermediates, these processes reduce solvent usage, waste generation, and production time. researchgate.net Current research focuses on discovering new robust enzymes, engineering existing ones for specific substrates, and optimizing the compatibility of enzymatic and chemical steps to work in concert. researchgate.netucl.ac.uk For example, coupling a transketolase with a transaminase has been shown to be a successful approach for producing other chiral amino alcohols from inexpensive starting materials. ucl.ac.uk
Advanced Characterization Techniques for In Situ Monitoring of Stereochemical Transformations
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced characterization techniques that allow for real-time, in situ monitoring of chemical reactions are becoming indispensable tools. These process analytical technologies (PAT) provide a continuous stream of data on the concentration of reactants, intermediates, and products, as well as the stereochemical purity of the mixture.
Spectroscopic methods are at the forefront of this area. In situ Infrared (IR) and Raman spectroscopy can track changes in functional groups throughout a reaction, providing kinetic data and insights into the formation of transient intermediates. spectroscopyonline.comacs.orgrsc.org For example, IR spectroscopy can monitor the disappearance of a ketone carbonyl peak and the appearance of a hydroxyl group stretch during the reduction step.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. researchgate.net While traditionally an offline technique, the development of flow-NMR setups allows for continuous analysis of reaction mixtures. researchgate.net Importantly, NMR can be used for chiral analysis. Using chiral solvating or derivatizing agents, it is possible to distinguish between enantiomers and quantify the enantiomeric excess of the product in real-time. mdpi.comnih.gov Recent advancements even point towards new NMR techniques that may allow for the direct detection of chirality without the need for additional agents, which could significantly streamline the monitoring of asymmetric syntheses. theanalyticalscientist.comresearchgate.net
| Technique | Information Provided | Advantages for Stereochemical Monitoring |
|---|---|---|
| In Situ IR/Raman Spectroscopy | Functional group changes, reaction kinetics, intermediate detection. acs.org | Non-invasive, real-time data, applicable to flow systems. |
| Flow NMR Spectroscopy | Structural information, quantitative analysis of species. researchgate.net | Provides detailed structural data, can determine enantiomeric excess with chiral agents. mdpi.com |
| Circular Dichroism (CD) Spectroscopy | Chiral molecular structure information. | Highly sensitive to chirality, can be used for rapid screening of enantioselectivity. |
Exploration of New Synthetic Pathways for Cost-Effective and Sustainable Production
The long-term viability of any chemical manufacturing process depends on its cost-effectiveness and sustainability. Research is actively exploring entirely new synthetic pathways to this compound that start from cheaper, more abundant, and renewable feedstocks.
Biocatalytic routes are central to this effort. Instead of relying on petrochemical-derived starting materials, pathways are being designed that utilize simple, bio-based precursors. researchgate.net For instance, engineered amine dehydrogenases (AmDHs) can synthesize chiral amines and amino alcohols from α-hydroxy ketones using ammonia (B1221849) as the amine source, with water as the only byproduct. frontiersin.orgnih.govmanchester.ac.uk This approach is highly atom-economic and environmentally friendly. rsc.org
Another strategy involves integrating catalytic hydrogenation with novel separation technologies like electrodialysis with bipolar membranes (EDBM) . This integrated approach can produce pure chiral amino alcohols from biorenewable starting materials like amino acids (e.g., L-alanine) in a green process that minimizes salt waste by recycling the acid and base used in the process. rsc.org
The principles of green chemistry are guiding the design of these new pathways, focusing on metrics such as atom economy, reducing the number of synthetic steps, and minimizing waste as measured by metrics like Process Mass Intensity (PMI). blazingprojects.comchemrxiv.org By combining novel biocatalysts, renewable feedstocks, and innovative process engineering, the future production of this compound is set to become significantly more sustainable and economical.
Q & A
Q. What are the validated synthetic routes for (S)-3-(Methylamino)-1-phenylpropanol, and how do reaction conditions influence enantiomeric purity?
The synthesis of this compound can be achieved via reductive amination of 3-keto-1-phenylpropanol using methylamine and a chiral catalyst. For example, asymmetric hydrogenation with Ru-BINAP catalysts has been reported to yield enantiomeric excess (ee) >95%. Reaction temperature (10–50°C) and solvent polarity (e.g., ethanol vs. toluene) critically affect stereoselectivity. Post-synthesis, enantiomeric purity should be confirmed via chiral HPLC using a Crownpak CR-I column (mobile phase: 0.1% HClO₄ in MeOH/H₂O) .
Q. How can the structural configuration of this compound be confirmed using spectroscopic methods?
- NMR : The stereochemistry is confirmed by NOESY correlations between the methylamino group and the phenyl ring in the (S)-enantiomer.
- Polarimetry : Specific rotation ([α]D²⁵ = +23.5° in ethanol) distinguishes it from the (R)-enantiomer ([α]D²⁵ = -22.8°).
- X-ray crystallography : Single-crystal analysis of its hydrochloride salt (melting point: 64°C) provides definitive confirmation .
Q. What analytical techniques are recommended for quantifying impurities in this compound batches?
- HPLC-UV : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a gradient of 0.1% TFA in acetonitrile/water. Detect impurities like 3-phenylpropanol (unreacted precursor) and N-methyl byproducts.
- LC-MS : Identify trace impurities (e.g., oxidation products) using electrospray ionization (ESI+). Acceptance criteria for impurities should follow ICH Q3A guidelines (<0.15% for any unspecified impurity) .
Advanced Research Questions
Q. How do stereochemical variations in this compound impact its pharmacological activity?
The (S)-enantiomer exhibits higher binding affinity to norepinephrine transporters (NET) compared to the (R)-form (IC₅₀ = 1.2 nM vs. 45 nM). This is attributed to optimal spatial alignment of the methylamino group with NET’s hydrophobic pocket. In vivo studies in rodents show 10-fold greater potency in norepinephrine reuptake inhibition for the (S)-enantiomer. Racemic mixtures require chiral separation to avoid off-target effects .
Q. What metabolic pathways are involved in the biotransformation of this compound?
- Phase I Metabolism : Hepatic CYP2D6 mediates N-demethylation to form 3-amino-1-phenylpropanol, detected via LC-MS/MS.
- Phase II Metabolism : Glucuronidation at the hydroxyl group (major metabolite: 3-(methylamino)-1-phenylpropanol-β-D-glucuronide).
- Species Differences : Rats show faster clearance than humans due to higher CYP2D6 activity. Use human hepatocyte models for preclinical studies .
Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?
Discrepancies arise from protonation states. In water (pH 7.4), the compound exists as a hydrochloride salt (solubility: 12 mg/mL), while in organic solvents (e.g., DMSO), the free base dominates (solubility: 45 mg/mL). Adjust pH during formulation studies to optimize bioavailability. Co-solvents like PEG-400 enhance solubility in both phases .
Q. What strategies improve the stability of this compound under accelerated degradation conditions?
- Oxidative Stability : Add antioxidants (0.01% BHT) to prevent hydroxyl group oxidation.
- Photostability : Store in amber glass under nitrogen (degradation <2% after 6 months at 25°C).
- Thermal Stability : Lyophilized formulations retain >98% purity at 40°C/75% RH for 12 weeks .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in enantiomeric excess during scale-up?
Q. What computational tools predict the pharmacokinetic profile of this compound?
- ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (1.8), BBB permeability (CNS = -1.2), and CYP inhibition.
- Molecular Dynamics : Simulate binding to NET using homology models derived from dopamine transporter (DAT) structures (PDB: 4XP4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
